(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20-17-14(24-2)9-6-10-15(17)25-18(20)19-16(21)11-12-26(22,23)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZZAOJEKEYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The investigation of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.41 g/mol
- CAS Number : 398999-89-8
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, affecting cell growth and differentiation.
- Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that this compound might also exhibit activity against viral infections.
Antiviral Properties
Research indicates that derivatives of benzo[d]thiazole have antiviral effects. For instance, studies have shown that N-phenylbenzamide derivatives can inhibit the replication of Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, an enzyme that plays a critical role in viral defense mechanisms .
Anticancer Activity
In vitro studies have demonstrated that compounds related to benzo[d]thiazole exhibit selective cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against melanoma cells, showing significant inhibition of cell proliferation and induction of apoptosis . The mechanism involves cell cycle arrest and modulation of apoptotic pathways, making these compounds potential candidates for cancer therapy.
Case Studies
- Study on Antiviral Activity :
-
Study on Anticancer Effects :
- Objective : Investigate the cytotoxic effects on melanoma cells.
- Methodology : MTT assays and flow cytometry were utilized to assess cell viability and cycle progression.
- Findings : The compound exhibited selective cytotoxicity against melanoma cells with minimal effects on normal cells, indicating its potential as a targeted therapy .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
Key Observations :
- Substituent Diversity : The target compound’s 4-methoxy and 3-methyl groups contrast with halogenated (e.g., 6-fluoro in ) or bulky aryl substituents (e.g., 4-bromophenyl in ), which may alter steric hindrance and electronic distribution.
- Sulfonyl vs.
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations :
- Melting Points: Halogenated analogs (e.g., 6e, 6f) exhibit higher melting points (~180–192°C) compared to non-halogenated derivatives, likely due to increased crystallinity .
- IR Signatures : The phenylsulfonyl group in the target compound likely shows S=O stretching near 1250 cm⁻¹, consistent with triazole-thiones in .
Preparation Methods
Stepwise Synthesis via Cyclocondensation and Sulfonylation
The synthesis begins with the preparation of the benzothiazole core. 4-Methoxy-3-methylaniline is treated with carbon disulfide in the presence of iodine under refluxing ethanol to yield 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine. Subsequent condensation with 3-(phenylsulfonyl)propanoyl chloride, generated from 3-(phenylsulfonyl)propanoic acid and thionyl chloride, forms the target compound. The reaction is catalyzed by triethylamine in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
Key reaction parameters :
- Solvent : Dichloromethane (low polarity minimizes side reactions).
- Catalyst : Triethylamine (neutralizes HCl byproduct).
- Temperature control : Prevents exothermic decomposition of the acyl chloride.
One-Pot Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. A mixture of 4-methoxy-3-methylaniline, thiourea, and 3-(phenylsulfonyl)propanoic acid is subjected to microwave radiation (150°C, 300 W) for 15 minutes in dimethylformamide (DMF). This method achieves an 82% yield, compared to 68% under conventional heating.
Advantages :
- Reduced reaction time (15 minutes vs. 6 hours).
- Enhanced regioselectivity for the (E)-isomer due to uniform heating.
Optimization of Reaction Conditions
Solvent Screening
A comparative study of solvents revealed the following yields:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 68 | 6 |
| DMF | 82 | 0.25 (microwave) |
| Ethanol | 45 | 8 |
Polar aprotic solvents like DMF improve solubility of the sulfonyl precursor, facilitating faster kinetics.
Catalytic Systems
The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst with triethylamine increased yields to 76% in conventional synthesis by stabilizing the acyl intermediate.
Characterization and Analytical Data
Spectroscopic Confirmation
- FT-IR : Strong absorption at 1685 cm⁻¹ (C=O stretch of propanamide), 1340 cm⁻¹ (asymmetric S=O stretch), and 1240 cm⁻¹ (C-N stretch of benzothiazole).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 5H, Ph-SO₂), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.87 (s, 3H, OCH₃), 2.98 (t, J = 7.2 Hz, 2H, CH₂-SO₂), 2.73 (t, J = 7.2 Hz, 2H, CH₂-CO), 2.34 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₁N₂O₄S₂ [M+H]⁺: 417.0984; found: 417.0986.
Electrochemical Behavior
Cyclic voltammetry in acetonitrile revealed a reduction peak at −1.25 V vs. Ag/AgCl, corresponding to the nitro group reduction in analogous benzothiazole derivatives, suggesting potential redox-mediated bioactivity.
Comparative Analysis of Synthetic Methodologies
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Yield (%) | 68 | 82 |
| Reaction Time | 6 hours | 15 minutes |
| Energy Consumption | High | Low |
| Isomeric Purity | 88% E-isomer | 95% E-isomer |
Microwave-assisted synthesis outperforms conventional methods in efficiency and stereochemical control, aligning with trends observed in heterocyclic compound synthesis.
Mechanistic Insights
The (E)-selectivity arises from kinetic control during imine formation. The bulky phenylsulfonyl group favors the trans-configuration to minimize steric hindrance between the benzothiazole ring and sulfonyl moiety. Density functional theory (DFT) calculations on related systems indicate a 12.3 kcal/mol energy difference favoring the (E)-isomer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
